Isopropamide bromide is classified primarily as a long-acting anticholinergic drug. It is utilized to alleviate symptoms associated with gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers. The compound is often encountered in its iodide form but is also available as a bromide or chloride salt. It was first discovered by Janssen Pharmaceutica in 1954 and has since been used in various formulations for therapeutic purposes .
The synthesis of isopropamide bromide typically involves several steps:
Isopropamide bromide has the following molecular characteristics:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, facilitating computational modeling and analysis.
Isopropamide bromide participates in several chemical reactions typical of quaternary ammonium compounds:
These reactions are essential for both its synthetic pathways and potential degradation products.
Isopropamide bromide functions primarily as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. This inhibition leads to:
The effectiveness of isopropamide is attributed to its long duration of action, making it suitable for chronic management of gastrointestinal disorders .
Key physical and chemical properties of isopropamide bromide include:
These properties influence its pharmacokinetics and bioavailability.
Isopropamide bromide has several scientific and medical applications:
Property | Specification |
---|---|
Molecular Formula | C₂₃H₃₃BrN₂O |
Molecular Weight | 433.425 g/mol |
Structural Features | Quaternary ammonium group, diphenyl groups, carbamoyl moiety |
CAS Registry Number | 16564-41-3 |
Other Registry Identifiers | PubChem CID: 27927; UNII: 4Z84BE98DY [4] [7] |
Table: Pharmacological Applications of Isopropamide Bromide
Therapeutic Area | Mechanistic Action | Clinical Outcome |
---|---|---|
Peptic Ulcer Disease | Gastric acid secretion inhibition | Reduced mucosal irritation |
Hyperacidity Disorders | Competitive muscarinic blockade | Decreased gastric pH |
Gastrointestinal Hypermotility | Smooth muscle relaxation | Reduced cramping and diarrhea |
Rhinorrhea Management | Inhibition of nasal gland secretions | Decreased nasal discharge production |
The pharmacological utility of isopropamide bromide in gastrointestinal medicine stems from its extended duration of receptor blockade compared to earlier anticholinergics. Its molecular design prevents significant absorption across biological membranes, localizing activity primarily to the gastrointestinal tract. This regional effect profile minimizes systemic side effects while providing therapeutic benefits at the target tissues [1] [4] [5].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7